5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
“5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-Amino” indicates the presence of an amino group (-NH2) attached to the 5th carbon of the pyridine ring. The “1-(propan-2-yl)” suggests a propyl group attached to the 1st carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the amino and propyl groups attached at the 5th and 1st positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and stability, while the amino and propyl groups could influence its solubility and reactivity .Scientific Research Applications
Application in Alpha1a Adrenoceptor Antagonism
A derivative of dihydropyridine, closely related to 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one, demonstrated strong binding affinity and selectivity for the alpha1a adrenoceptor. It was found effective in inhibiting phenylephrine-induced contraction of the human prostate, suggesting potential application in urology and prostate health (Wong et al., 1998).
Role in Heterocyclic Compound Synthesis
Research has explored the synthesis of compounds with pyrimidine and pyridazine structural fragments, using derivatives of furan-2(3H)-ones. This synthesis pathway, where 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one could be implicated, leads to biologically active compounds that may have diverse applications, including in medicinal chemistry (Aniskova et al., 2017).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The compound has been used in reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives. This methodology is significant for synthesizing diverse heterocyclic structures, which are crucial in pharmaceuticals and material sciences (Bacchi et al., 2005).
Application in Coronary Activity
A class of 1,4-dihydropyridines, to which 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one belongs, exhibits significant coronary activity. These compounds are applied as coronary dilators, antihypertensives, and muscle and vascular spasmolytics, indicating their utility in cardiovascular therapies (Anderson, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-propan-2-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAIQVHZRNQHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one |
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